4-[(E)-[(2-Ethylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate
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Overview
Description
4-[(E)-[(2-Ethylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(2-Ethylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate typically involves the condensation reaction between an aldehyde and an amine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting Schiff base is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, thereby increasing efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(2-Ethylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used for substitution reactions.
Major Products
Oxidation: The major products are typically oxides or hydroxyl derivatives.
Reduction: The major product is the corresponding amine.
Substitution: The products depend on the nucleophile used but can include various substituted derivatives.
Scientific Research Applications
4-[(E)-[(2-Ethylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Medicine: It is being investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: The compound can be used in the production of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-[(E)-[(2-Ethylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to metal ions through its imine and nitro groups, forming stable complexes. These complexes can then participate in various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenol
- 2-[(E)-[(4-Hydroxyphenyl)imino]methyl]phenol
- 3-Hydroxy-4-{[(4-ethylphenyl)imino]methyl}phenyl octadecanoate
Uniqueness
4-[(E)-[(2-Ethylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both nitro and methoxy groups enhances its reactivity and potential for forming stable complexes with metal ions. This makes it particularly useful in applications requiring high stability and specificity.
Properties
Molecular Formula |
C23H20N2O5 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
[4-[(2-ethylphenyl)iminomethyl]-2-nitrophenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C23H20N2O5/c1-3-17-6-4-5-7-20(17)24-15-16-8-13-22(21(14-16)25(27)28)30-23(26)18-9-11-19(29-2)12-10-18/h4-15H,3H2,1-2H3 |
InChI Key |
PSQPNZRTXWGCBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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